molecular formula C14H10O4 B6378013 2-Formyl-4-(3,4-methylenedioxyphenyl)phenol CAS No. 936939-55-8

2-Formyl-4-(3,4-methylenedioxyphenyl)phenol

Cat. No.: B6378013
CAS No.: 936939-55-8
M. Wt: 242.23 g/mol
InChI Key: BEMRTOBVXWVHHO-UHFFFAOYSA-N
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Description

2-Formyl-4-(3,4-methylenedioxyphenyl)phenol is an organic compound with the molecular formula C14H10O4 This compound features a phenolic hydroxyl group, a formyl group, and a methylenedioxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-(3,4-methylenedioxyphenyl)phenol typically involves the formylation of 4-(3,4-methylenedioxyphenyl)phenol. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation of the phenolic compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-(3,4-methylenedioxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 2-Carboxy-4-(3,4-methylenedioxyphenyl)phenol.

    Reduction: 2-Hydroxymethyl-4-(3,4-methylenedioxyphenyl)phenol.

    Substitution: 2-Formyl-4-(3,4-methylenedioxyphenyl)-5-nitrophenol (nitration product).

Scientific Research Applications

2-Formyl-4-(3,4-methylenedioxyphenyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(3,4-methylenedioxyphenyl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the formyl group can undergo nucleophilic addition reactions. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxyphenylpropan-2-one: A precursor in the synthesis of methylenedioxyphenethylamine (MDxx) class of compounds.

    Safrole: A naturally occurring compound with a methylenedioxyphenyl moiety, used in the synthesis of various chemicals.

    Isosafrole: An isomer of safrole, also used in chemical synthesis.

Uniqueness

2-Formyl-4-(3,4-methylenedioxyphenyl)phenol is unique due to the presence of both a formyl group and a phenolic hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-7-11-5-9(1-3-12(11)16)10-2-4-13-14(6-10)18-8-17-13/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMRTOBVXWVHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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